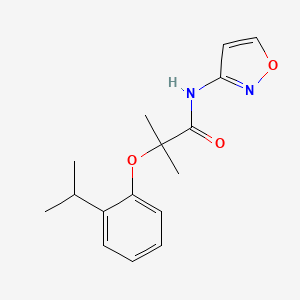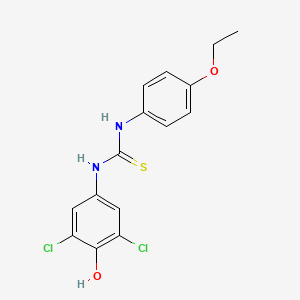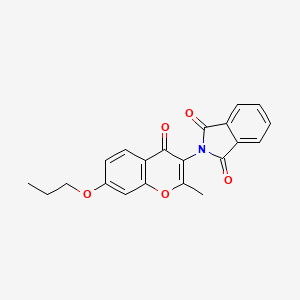
2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide
Übersicht
Beschreibung
2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide, also known as JNJ-1661010, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a selective antagonist of the orexin-1 receptor, which is involved in regulating wakefulness and sleep.
Wirkmechanismus
2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide is a selective antagonist of the orexin-1 receptor, which is involved in regulating wakefulness and sleep. By blocking this receptor, 2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide reduces the activity of the orexin system, leading to decreased wakefulness and increased sleep. Additionally, 2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide has been shown to reduce the activity of the mesolimbic dopamine system, which is involved in the rewarding effects of drugs and food.
Biochemical and Physiological Effects:
2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce wakefulness and increase sleep in animal models and humans. Additionally, 2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide has been shown to reduce the rewarding effects of drugs such as cocaine and nicotine, suggesting that it may have potential as a treatment for addiction. Finally, 2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide has been shown to reduce food intake and body weight in animal models, suggesting that it may have potential as a treatment for obesity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide in lab experiments is that it is a selective antagonist of the orexin-1 receptor, meaning that it specifically targets this receptor and does not affect other receptors in the brain. Additionally, 2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide has been extensively studied and has been shown to be effective in a number of different scientific research applications. One limitation of using 2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide in lab experiments is that it can be expensive to synthesize and may not be readily available to all researchers.
Zukünftige Richtungen
There are a number of future directions for research on 2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide. One area of interest is the potential use of 2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide as a treatment for addiction and obesity. Additional research is needed to determine the efficacy of 2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide in these applications and to determine the optimal dosing and treatment regimens. Additionally, further research is needed to understand the long-term effects of 2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide on sleep, wakefulness, and other physiological processes. Finally, additional research is needed to develop more efficient and cost-effective methods for synthesizing 2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide.
Wissenschaftliche Forschungsanwendungen
2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide has been studied for its potential use in various scientific research applications, including sleep disorders, addiction, and obesity. It has been shown to reduce the amount of time it takes for individuals to fall asleep and increase the amount of time spent in deep sleep. Additionally, 2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide has been shown to reduce the rewarding effects of drugs such as cocaine and nicotine, suggesting that it may have potential as a treatment for addiction. Finally, 2-(2-isopropylphenoxy)-N-3-isoxazolyl-2-methylpropanamide has been shown to reduce food intake and body weight in animal models, suggesting that it may have potential as a treatment for obesity.
Eigenschaften
IUPAC Name |
2-methyl-N-(1,2-oxazol-3-yl)-2-(2-propan-2-ylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11(2)12-7-5-6-8-13(12)21-16(3,4)15(19)17-14-9-10-20-18-14/h5-11H,1-4H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMHKZATVZLZNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(C)(C)C(=O)NC2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-({[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4718905.png)

![3-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B4718918.png)
![3-({3-[2-cyano-2-(3-fluorophenyl)vinyl]-1H-indol-1-yl}methyl)benzoic acid](/img/structure/B4718924.png)
![{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}[2-(trifluoromethyl)benzyl]amine hydrochloride](/img/structure/B4718939.png)
![4-[2-(1-azepanyl)-2-oxoethoxy]-N,N-dimethylbenzenesulfonamide](/img/structure/B4718946.png)
![N-[3-chloro-4-(2-pyridinylthio)phenyl]-2-thiophenecarboxamide](/img/structure/B4718962.png)
![2-bromo-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}benzamide](/img/structure/B4718963.png)
![1-butyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B4718971.png)
![N~2~-benzyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4718976.png)
![{2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4718993.png)

![N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-2-phenylacetamide](/img/structure/B4719007.png)
![butyl 4-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B4719013.png)